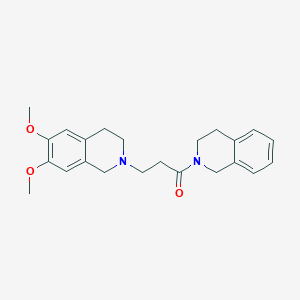![molecular formula C22H20N2O4 B6636531 Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)
Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate, also known as MOPEB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPEB belongs to the class of benzoic acid derivatives and has a molecular formula of C24H22N2O4.
Applications De Recherche Scientifique
Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and survival. Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has been shown to inhibit the activity of Akt and mTOR, two proteins that are essential for cancer cell growth and survival. Additionally, Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has been found to modulate the expression of various genes involved in cancer cell proliferation and apoptosis.
Biochemical and Physiological Effects
Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has been shown to have various biochemical and physiological effects, including inhibiting cancer cell growth, inducing apoptosis, and improving cognitive function. Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has also been found to have anti-inflammatory properties and reduce oxidative stress, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for scientific research. However, Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some future directions for Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate research include investigating its effects on other types of cancer cells, optimizing its synthesis for increased yield and purity, and exploring its potential as a treatment for other neurodegenerative diseases. Additionally, Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate could be used in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate can be synthesized through a multistep process that involves the reaction of 4-phenoxyaniline with ethyl acetoacetate to form 2-(4-phenoxyanilino)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with methyl 2-amino benzoate to produce Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate. The synthesis of Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate has been optimized to improve its yield and purity, making it a viable compound for scientific research.
Propriétés
IUPAC Name |
methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-22(26)19-9-5-6-10-20(19)23-15-21(25)24-16-11-13-18(14-12-16)28-17-7-3-2-4-8-17/h2-14,23H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMFTRUUNLHALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dichlorophenyl)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B6636448.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636457.png)
![2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B6636475.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)




